Hepta-3,5-dienenitrile

Description

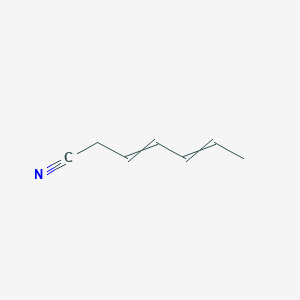

Structure

3D Structure

Properties

CAS No. |

89645-18-1 |

|---|---|

Molecular Formula |

C7H9N |

Molecular Weight |

107.15 g/mol |

IUPAC Name |

hepta-3,5-dienenitrile |

InChI |

InChI=1S/C7H9N/c1-2-3-4-5-6-7-8/h2-5H,6H2,1H3 |

InChI Key |

KCTNDIPTIYYUSV-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC=CCC#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Hepta 3,5 Dienenitrile and Analogues

Strategic Approaches to the Total Synthesis of Hepta-3,5-dienenitrile Frameworks

The construction of a dienyl nitrile such as this compound can be envisioned through several strategic approaches, broadly categorized into linear and convergent pathways.

Convergent and Linear Synthetic Pathways

A linear synthesis would involve the stepwise construction of the molecule, likely starting from a simple precursor and sequentially adding functional groups and carbon atoms. For this compound, a plausible linear approach would be the olefination of a pre-existing unsaturated aldehyde. For instance, the Horner-Wadsworth-Emmons (HWE) reaction is a well-established method for forming alkenes with a high degree of stereocontrol, favoring the formation of (E)-alkenes. chem-station.comwikipedia.org This reaction utilizes a stabilized phosphonate (B1237965) carbanion, which reacts with an aldehyde or ketone. wikipedia.org In a hypothetical synthesis of this compound, this would likely involve the reaction of diethyl (cyanomethyl)phosphonate with a suitable dienal, such as hepta-3,5-dienal. nih.govnih.gov The HWE reaction offers the advantage of using water-soluble phosphate (B84403) byproducts, which simplifies purification compared to the traditional Wittig reaction. chem-station.com

The Wittig reaction itself represents another viable linear pathway, where an aldehyde or ketone reacts with a triphenyl phosphonium (B103445) ylide to form an alkene. wikipedia.orglumenlearning.comlibretexts.org The Wittig reaction can tolerate a variety of functional groups, including nitriles, if they are part of a stabilized ylide. lumenlearning.com

A convergent synthesis , in contrast, involves the independent synthesis of two or more complex fragments that are later joined to form the final product. This approach is generally more efficient for complex molecules. For a relatively simple molecule like this compound, a convergent approach is less likely but could theoretically involve the coupling of two smaller vinyl fragments.

Nucleophilic Addition Reactions in Nitrile Formation

The introduction of the nitrile functional group often proceeds via nucleophilic addition. A primary method for synthesizing nitriles is the reaction of an alkyl halide with a cyanide salt, such as sodium or potassium cyanide, in an SN2 reaction. youtube.comyoutube.com Another common method is the dehydration of primary amides using reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃). rsc.orgchemistrysteps.com

Specifically for a structure like this compound, a key step could involve the nucleophilic addition of a cyanide anion to the carbonyl group of an unsaturated aldehyde, such as hepta-3,5-dienal, to form a cyanohydrin. nih.govnih.gov This reaction is reversible and typically requires a basic catalyst to generate the cyanide ion (⁻C≡N) from a source like hydrogen cyanide (HCN) or a cyanide salt. researchgate.net The resulting cyanohydrin could then be dehydrated to yield the unsaturated nitrile.

Organometallic reagents, such as Grignard reagents, can also react with nitriles. However, this typically leads to the formation of ketones after hydrolysis and would not be a direct route to the desired nitrile product. youtube.com

Carbon-Carbon Sigma Bond Cleavage Methodologies in Dienyl Nitrile Synthesis

The synthesis of nitriles through the cleavage of carbon-carbon sigma bonds is a less common but emerging strategy. These methods often require specific structural features in the starting material and are typically catalyzed by transition metals. While there are examples of such reactions, the available literature does not describe methodologies that are directly applicable to the synthesis of acyclic dienyl nitriles like this compound. Existing examples tend to focus on the formation of aromatic nitriles or involve ring-opening reactions of strained cyclic systems.

Catalytic Routes in the Preparation of Dienyl Nitriles

Catalysis offers powerful tools for the efficient and selective synthesis of organic molecules, including unsaturated nitriles.

Transition Metal-Catalyzed Syntheses (e.g., Ruthenium-Catalyzed Cycloadditions)

Transition metals, particularly ruthenium, are versatile catalysts in organic synthesis. While ruthenium-catalyzed cycloadditions are known, they typically involve the reaction of nitriles with diynes to form pyridines, which is not a direct route to a dienyl nitrile.

A more relevant application of ruthenium catalysis for this target would be olefin metathesis. Specifically, cross-metathesis of a terminal alkene with acrylonitrile (B1666552) could potentially form the desired conjugated nitrile system. Highly active ruthenium-based catalysts, such as Grubbs catalysts, are known to effect the cross-metathesis of acrylonitrile. nih.govorganic-chemistry.org This would represent a powerful and atom-economical approach to dienyl nitriles. For example, a hypothetical cross-metathesis between 1,3-hexadiene (B165228) and acrylonitrile, catalyzed by a suitable ruthenium complex, could theoretically produce this compound. However, specific examples and yield data for this transformation are not available in the reviewed literature.

Organocatalytic and Metal-Free Approaches

Organocatalysis and metal-free synthesis have gained significant attention as more sustainable and environmentally friendly alternatives to metal-catalyzed reactions.

Organocatalysis often employs small organic molecules to catalyze reactions. For the synthesis of unsaturated nitriles, organocatalytic methods such as the Michael addition could be employed. For instance, an organocatalyst could facilitate the conjugate addition of a nucleophile to an enal, which could be a step in a multi-step synthesis. capes.gov.brnih.gov However, direct organocatalytic methods for the synthesis of this compound are not described in the literature.

Metal-free approaches for nitrile synthesis often rely on classical reactions. The dehydration of a primary amide, such as hepta-3,5-dienamide, is a prominent metal-free method to produce the corresponding nitrile. rsc.orgresearchgate.netresearchgate.net This reaction can be achieved using various dehydrating agents. chemistrysteps.com Another metal-free route is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as cyanoacetic acid, in the presence of a weak base. researchgate.net This could be a viable pathway for producing unsaturated nitriles from unsaturated aldehydes.

Stereoselective and Regioselective Synthesis of this compound Derivatives

The biological and physical properties of 1,3-dienes are heavily influenced by their stereochemistry, making the stereoselective synthesis of these compounds a primary focus in organic synthesis. nih.gov

Control of Double Bond Stereoisomerism (e.g., E/Z Configurations)

Achieving control over the E/Z configuration of the double bonds in this compound derivatives is crucial for their intended applications. Various synthetic strategies have been developed to selectively produce specific stereoisomers.

One common approach involves the use of stereoselective olefination reactions. For instance, the Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, can be tuned to favor the formation of either the E or Z isomer by careful selection of the phosphonate ylide, reaction conditions, and substrate.

Another powerful technique is the Suzuki cross-coupling reaction, which can be employed for the synthesis of (Z)-dienes. nih.gov This method often involves the hydroboration of an alkyne to generate a vinylborane (B8500763), which is then coupled with a vinyl halide. nih.gov A notable advancement avoids the pre-formation of unstable boranes by using a palladium-mediated, base-free Suzuki-Miyaura coupling of propargyl alcohols and boronic acids. nih.gov This process generates allene (B1206475) intermediates that are converted in situ to the desired 1,3-dienes. nih.gov

Furthermore, isomerization of double bonds offers another route to control stereochemistry. For example, a mixture of E and Z 1,3-dienes can be selectively converted to the (Z)-1,3-diene using a cobalt catalyst system. nih.gov

Table 1: Comparison of Methods for Stereoselective Diene Synthesis

| Method | Description | Key Features |

| Wittig Olefination | Reaction of an aldehyde or ketone with a phosphorus ylide. | Can be tuned for E or Z selectivity based on ylide and conditions. |

| Horner-Wadsworth-Emmons | Modification of the Wittig reaction using phosphonate carbanions. | Often provides excellent E-selectivity. |

| Suzuki Cross-Coupling | Palladium-catalyzed reaction of a vinylborane with a vinyl halide. | Effective for synthesizing (Z)-dienes. nih.gov |

| Hilt's Isomerization | Isomerization of an E/Z diene mixture to the Z-isomer. | Utilizes a cobalt catalyst system. nih.gov |

Diastereoselective and Enantioselective Methodologies

For this compound derivatives with multiple chiral centers, diastereoselective and enantioselective synthesis is essential. This allows for the preparation of a single, desired stereoisomer out of many possibilities.

A notable example of a diastereoselective reaction is the tandem formal [5 + 1]/hemiaminalization of (2-aminoaryl)divinyl ketones with various nucleophiles. nih.gov This method efficiently produces 3,4-benzomorphan derivatives with high diastereoselectivity, forming three new bonds and two rings in a single, metal-free step under mild conditions. nih.gov While not directly involving this compound, the principles of this methodology can be adapted for the synthesis of complex nitrile-containing structures.

Green Chemistry Principles in this compound Synthesis (e.g., Microwave-Assisted Synthesis)

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. nih.gov This involves strategies such as preventing waste, using safer solvents, and improving energy efficiency. nih.govskpharmteco.com

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, higher yields, and simplified workup procedures compared to conventional heating methods. youtube.comnih.govyoutube.com The heating in microwave synthesis occurs from the inside out, as the material directly absorbs microwave radiation, which is different from the outside-in heating of conventional methods. youtube.com This efficient energy transfer can be particularly beneficial for the synthesis of nitriles and other heterocyclic compounds. nih.govnih.govrsc.org

The advantages of microwave-assisted organic synthesis (MAOS) include:

Rapid Reactions: Reaction times can be reduced from hours to minutes. nih.govyoutube.com

Higher Yields: Often results in improved product yields. youtube.com

Energy Efficiency: More direct and efficient heating mechanism. youtube.com

Use of Greener Solvents: Facilitates the use of water or high-boiling organic solvents, and can even enable solvent-free reactions. youtube.com

One of the core tenets of green chemistry is the use of less hazardous chemicals. skpharmteco.comyoutube.com This principle encourages the design of synthetic routes that utilize and generate substances with minimal toxicity. skpharmteco.com The selection of safer solvents is also a crucial aspect, as solvents can account for a significant portion of the mass and environmental impact of a chemical process. skpharmteco.com

Large-Scale Synthetic Considerations and Process Optimization

Transitioning a synthetic route from the laboratory to large-scale industrial production requires careful consideration of various factors to ensure efficiency, safety, and cost-effectiveness. numberanalytics.com Process optimization is a key aspect of this scale-up. numberanalytics.comnih.gov

Key considerations for large-scale synthesis include:

Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize yield and minimize waste. numberanalytics.com

Raw Material Selection: Choosing starting materials with low impurity levels to reduce waste generation. numberanalytics.com

Process Design: Engineering the process with waste minimization as a primary goal. numberanalytics.com

Continuous Flow Chemistry: This approach, as demonstrated in the nitration of o-xylene, can offer significant advantages over batch processes, including improved safety, better heat and mass transfer, and reduced waste. nih.govresearchgate.net In one study, a continuous-flow process led to a significant reduction in phenolic impurities, eliminating the need for an alkaline wash and thus decreasing wastewater. nih.govresearchgate.net

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of Hepta 3,5 Dienenitrile

Reactivity of the Conjugated Diene System

The conjugated diene system in hepta-3,5-dienenitrile is an electron-rich moiety that readily participates in pericyclic reactions. The presence of the electron-withdrawing nitrile group can influence the electronic properties of the diene, affecting the rates and selectivities of these transformations.

Diels-Alder Reactions and Related Cycloadditions (e.g., Intramolecular)

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. umich.edu In this reaction, a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) derivative. umich.edu For this compound, the conjugated diene system can react with various dienophiles. The rate of the Diels-Alder reaction is significantly enhanced by the presence of electron-withdrawing groups on the dienophile. masterorganicchemistry.comlibretexts.orglibretexts.org

Conversely, the nitrile group in a conjugated system can also function as a dienophile, although it is generally considered a poor one unless activated. nih.govmit.edu The participation of unactivated nitriles in Diels-Alder reactions is rare but can be facilitated in intramolecular contexts or with highly reactive dienes. nih.govmit.educdnsciencepub.comorganicreactions.orgresearchgate.netmasterorganicchemistry.com For instance, intramolecular Diels-Alder (IMDA) reactions, where the diene and dienophile are part of the same molecule, can be highly efficient for forming complex polycyclic systems due to reduced entropic costs. cdnsciencepub.comorganicreactions.orgresearchgate.netmasterorganicchemistry.com

In the context of a molecule like this compound, if it were part of a larger chain with a dienophile, it could undergo an intramolecular Diels-Alder reaction. The stereochemical outcome of such reactions is often predictable, with the formation of fused ring systems being generally favored over bridged ones. cdnsciencepub.comorganicreactions.orgresearchgate.netmasterorganicchemistry.com

Table 1: Examples of Diels-Alder Reactions with Dienyl Systems and Nitrile Dienophiles (Analogous Systems)

| Diene/Dienophile System | Product Type | Key Findings | Reference(s) |

| Cyclopentadiene and Maleic Anhydride | Bicyclic adduct | Rapid reaction due to s-cis conformation of diene and electron-poor dienophile. | libretexts.orglibretexts.org |

| 1,6-Diyne undergoing propargylic ene reaction to form a vinylallene, followed by intramolecular cycloaddition with a nitrile | Polycyclic pyridine (B92270) derivative | Demonstrates that an unactivated cyano group can act as a dienophile in an intramolecular cascade. | nih.govmit.edu |

| Ester-linked 1,3,8-nonatrienes | Bicyclic lactones | Intramolecular Diels-Alder reaction proceeds with high stereoselectivity. | organic-chemistry.org |

Photochemical Transformations and Rearrangements (e.g., Dienylnitrenes)

The conjugated diene system of this compound is susceptible to photochemical transformations. Upon absorption of ultraviolet light, conjugated dienes can undergo a variety of reactions, including electrocyclizations and [2+2] cycloadditions. researchgate.net The specific outcome is often dependent on the substitution pattern and the reaction conditions. For example, the photolysis of some 1,3-dienes can lead to the formation of cyclobutene (B1205218) derivatives. researchgate.net

Ene Reactions and Sigmatropic Rearrangements

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a double or triple bond (the enophile). wikipedia.orginflibnet.ac.inorganic-chemistry.org this compound, possessing allylic hydrogens, could potentially act as an ene component. The nitrile group, with its carbon-nitrogen triple bond, could in principle act as an enophile, although this is not a common transformation. More likely, the diene system itself would react with a suitable enophile. Intramolecular ene reactions are often more facile than their intermolecular counterparts. wikipedia.org

Sigmatropic rearrangements are intramolecular pericyclic reactions where a sigma bond migrates across a conjugated π-system. wikipedia.orgstereoelectronics.orglibretexts.orglibretexts.orgslideshare.net A common example is the rsc.orgrsc.org sigmatropic rearrangement, such as the Cope rearrangement of 1,5-dienes. wikipedia.orglibretexts.org While this compound itself is not a 1,5-diene, derivatives could be designed to undergo such rearrangements. For instance, a umich.eduacs.org-hydrogen shift is a thermally allowed suprafacial process that could occur in a substituted this compound. stereoelectronics.org The Cope rearrangement of 1,5-dienyl trimethylsilyl-cyanohydrins to α-trimethylsilyoxy-α,β-unsaturated nitriles has been reported, showcasing a sigmatropic rearrangement involving a nitrile-containing substrate. researchgate.net

Reactivity of the Nitrile Functional Group

The nitrile group (C≡N) is a versatile functional group characterized by an electrophilic carbon atom, making it susceptible to nucleophilic attack. libretexts.org Its reactivity can be modulated by conjugation with the diene system.

Nucleophilic Additions to the Nitrile Moiety

The electrophilic carbon of the nitrile group in this compound is a target for nucleophiles. However, α,β-unsaturated nitriles can be challenging substrates for conjugate additions, often requiring highly reactive organometallic nucleophiles. acs.org The nitrile group itself can undergo nucleophilic addition, leading to the formation of an intermediate imine anion. libretexts.orglibretexts.org This can be followed by further reaction, such as hydrolysis to a ketone if a Grignard reagent is used as the nucleophile. libretexts.org

The activation of the nitrile group, for example through coordination to a Lewis acid or a transition metal, can enhance its reactivity towards nucleophiles. nih.gov

Table 2: Nucleophilic Additions to Unsaturated Nitriles (Analogous Systems)

| Nucleophile | Substrate Type | Product Type | Key Findings | Reference(s) |

| Carbon nucleophiles | α,β-Unsaturated nitriles | Conjugate addition products | Reactivity is lower than α,β-unsaturated carbonyls; reactive organometallics are often needed. | acs.org |

| Grignard reagents | Nitriles | Ketones (after hydrolysis) | Nucleophilic attack on the nitrile carbon forms an imine salt intermediate. | libretexts.org |

| Hydride ion (from LiAlH₄) | Nitriles | Primary amines | Reduction occurs via nucleophilic addition of hydride. | libretexts.orglibretexts.org |

Reductions and Oxidations of the Nitrile Group

The nitrile group can be reduced to a primary amine (R-CH₂NH₂). A common reagent for this transformation is lithium aluminum hydride (LiAlH₄), which proceeds via nucleophilic addition of hydride ions. libretexts.orglibretexts.org Catalytic hydrogenation can also be employed. For α,β-unsaturated nitriles, selective reduction of the carbon-carbon double bonds (conjugate reduction) can be achieved using specific catalytic systems, such as copper complexes, to yield saturated nitriles. organic-chemistry.orgrsc.orgorganic-chemistry.orgtandfonline.com

The oxidation of nitriles is less common than their reduction. However, methods exist for the conversion of primary amines to nitriles, which is the reverse of the reduction process. organic-chemistry.orgacs.org The direct oxidation of the nitrile group itself is challenging. However, oxidative decyanation of secondary nitriles has been reported, proceeding through an α-hydroperoxynitrile intermediate. acs.org The oxidation of aldehydes in the presence of ammonia (B1221849) can also yield nitriles. ncert.nic.in

Activation of the Nitrile Group in Catalytic Cycles

The activation of the C≡N triple bond in unsaturated nitriles, including structures analogous to this compound, is a key step for their further functionalization. While the direct catalytic activation of this compound itself is not extensively documented, the principles of nitrile activation in related systems provide a clear framework for its potential reactivity.

Metal-ligand cooperation (MLC) using pincer-type metal complexes has emerged as a significant strategy for nitrile activation under mild conditions. rsc.org For instance, dearomatized manganese pincer complexes can catalytically activate α,β-unsaturated nitriles for oxa- and aza-Michael addition reactions. rsc.org This process occurs under neutral conditions at room temperature, even with low catalyst loading. rsc.org The mechanism involves the electrophilic activation of the nitrile by the metal complex, facilitating the nucleophilic attack of alcohols or amines at the β-position. rsc.org

Similarly, rhenium pincer complexes can activate nitriles that possess an α-methylene group, leading to the reversible formation of enamido complexes. wikipedia.org These intermediates have been shown to catalyze the Michael addition of benzyl (B1604629) cyanide derivatives to α,β-unsaturated esters. wikipedia.org The activation process involves a rsc.orgwikipedia.org-addition of the nitrile to the dearomatized metal complex, forming new metal-nitrogen and carbon-carbon bonds. wikipedia.org Such catalytic cycles highlight a pathway for transforming the relatively inert nitrile group into a reactive species, enabling its participation in further bond-forming reactions.

Electrophilic Reactions of Dienyl Anions Derived from this compound Analogues

The extended π-system of this compound allows for the formation of stabilized pentadienyl anions upon deprotonation at the α-position. These anionic intermediates are powerful nucleophiles that can react with a variety of electrophiles. Research on α-amino substituted this compound analogues provides significant insight into this reactivity. rsc.org

The generation of these anions, typically using strong bases like lithium diisopropylamide (LDA), creates a delocalized system where the negative charge resides across the α, γ, and ε positions. The subsequent reaction with electrophiles is often highly regio- and stereoselective. rsc.org

Regiochemistry and Stereoselectivity of Anionic Intermediates

The outcome of the reaction of pentadienyl anions derived from this compound analogues is highly dependent on the nature of the electrophile. rsc.org

Reaction with Alkyl Halides: When the pentadienyl anion generated from 2-N-methylanilinothis compound reacts with halogenoalkanes, the alkylation occurs predominantly at the γ-carbon . This reaction exhibits high stereoselectivity, yielding products with a (2Z,5E)-configuration. rsc.org

Reaction with Aldehydes: In contrast, when the same anion reacts with conjugated aldehydes, the attack happens selectively at the ε-carbon . This reaction also proceeds with stereocontrol, mainly forming products with a (2Z,4E)-configuration. rsc.org

The table below summarizes the observed selectivity in the reactions of an α-amino this compound analogue.

| Electrophile | Predominant Reaction Site | Major Product Stereochemistry |

| Halogenoalkanes (e.g., Iodomethane, Benzyl Bromide) | γ-carbon | (2Z,5E) |

| Conjugated Aldehydes (e.g., Cinnamaldehyde) | ε-carbon | (2Z,4E) |

This electrophile-dependent regioselectivity highlights the ambident nature of the pentadienyl anion and the subtle electronic and steric factors that govern its reactivity. The presence of a dipolar aprotic co-solvent like hexamethylphosphoramide (B148902) (HMPA) can further enhance the selectivity for the (2Z)-isomer in alkylation reactions. rsc.org

Chelation-Controlled Reactivity

The high degree of regio- and stereoselectivity observed in the reactions of α-amino substituted pentadienyl anions is attributed to chelation control. rsc.org It is proposed that the lithium cation, resulting from the use of LDA as a base, forms a stable, chelated intermediate. In this intermediate, the lithium atom is σ-bonded to the γ-carbon while also coordinating with the nitrogen atom of the α-anilino group. rsc.org This chelation effectively locks the conformation of the pentadienyl anion, directing the attack of alkyl halides to the γ-position. rsc.org

This concept is supported by broader studies on unsaturated nitriles, where chelation-controlled conjugate additions are used to generate chiral C-magnesiated nitriles. duq.edu These intermediates can then react with various electrophiles with a high degree of stereocontrol, where the stereochemical outcome (retention or inversion) is dependent on the electrophile. duq.edu The ability of a metal cation to coordinate with multiple heteroatoms in the substrate can fix the conformation and lead to significantly enhanced reaction rates and selectivity.

Cascade and Multicomponent Reactions Involving this compound Derivatives

The diverse reactivity of the functional groups in this compound derivatives makes them valuable substrates for cascade and multicomponent reactions, which allow for the rapid construction of molecular complexity from simple precursors. A cascade reaction involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. wikipedia.org

The generation of a pentadienyl anion from a this compound analogue and its subsequent trapping with an electrophile can be considered the initial phase of a potential cascade sequence. For example, a multicomponent reaction strategy has been demonstrated with γ-hydroxyalkenenitriles, where a chelation-controlled conjugate addition of a Grignard reagent is followed by an intramolecular alkylation, efficiently forming cyclic structures. duq.edu A similar strategy applied to a this compound derivative could lead to complex polycyclic systems.

Furthermore, nitriles are known components in classic multicomponent reactions such as the Strecker and Ugi reactions. nih.govacs.org The conjugated diene system in this compound offers additional handles for reactivity, potentially allowing for its integration into novel multicomponent sequences that combine nucleophilic attack on the nitrile with pericyclic reactions of the diene, such as Diels-Alder reactions.

Mechanistic Investigations of Key Transformations

Understanding the transient species formed during the reactions of this compound is crucial for controlling and predicting chemical outcomes. Key intermediates that have been identified or proposed in the reactions of its analogues include pentadienyl anions and nitrile ylides.

Theoretical and Computational Studies of Hepta 3,5 Dienenitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like hepta-3,5-dienenitrile from first principles. These methods, such as Density Functional Theory (DFT) and ab initio calculations, would provide significant insights into its behavior.

Electronic Structure and Bonding Analysis

A comprehensive analysis of the electronic structure of this compound would involve the determination of its molecular orbital energies, electron density distribution, and the nature of its chemical bonds. Such studies would elucidate the conjugation effects between the nitrile group and the diene system, which are expected to significantly influence the molecule's reactivity and spectroscopic characteristics. However, specific published data on the electronic structure and bonding of this compound are not currently available.

Conformational Analysis and Potential Energy Surfaces

The presence of multiple rotatable single bonds in this compound suggests the existence of several conformers. A thorough conformational analysis would involve mapping the potential energy surface to identify the most stable conformers and the energy barriers for interconversion between them. This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions. At present, there are no specific computational studies on the conformational analysis of this compound in the scientific literature.

Reaction Pathway Calculations and Transition State Analysis

Computational chemistry can be employed to model the reaction pathways of this compound in various chemical transformations. By calculating the energies of reactants, products, and transition states, it is possible to predict reaction mechanisms and kinetics. For instance, its behavior in pericyclic reactions, such as Diels-Alder or electrocyclizations, could be investigated. However, specific reaction pathway calculations and transition state analyses for this compound have not been reported.

Molecular Dynamics Simulations and Solvent Effects

To understand the behavior of this compound in a condensed phase, molecular dynamics (MD) simulations would be invaluable. These simulations model the motion of atoms over time, providing insights into the compound's dynamics, solvation structure, and transport properties in different solvents. The inclusion of explicit solvent molecules in such simulations is essential for accurately capturing solvent effects on its conformational preferences and reactivity. As of now, no specific molecular dynamics simulation studies on this compound have been published.

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The energies and symmetries of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how a molecule will interact with other reagents. For this compound, the HOMO would likely be associated with the conjugated π-system of the diene, making it susceptible to electrophilic attack, while the LUMO would indicate its reactivity towards nucleophiles. While FMO theory provides a qualitative framework, specific computational data on the HOMO and LUMO energies and distributions for this compound are not available.

Prediction of Spectroscopic Parameters for Structural and Mechanistic Insights

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound and to gain insights into its electronic and geometric properties. For this compound, this would include the prediction of its Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, its Infrared (IR) vibrational frequencies and intensities, and its Ultraviolet-Visible (UV-Vis) absorption wavelengths. Currently, there are no published studies that report the predicted spectroscopic parameters for this compound.

Structure-Reactivity Relationship Studies

The structure of this compound, featuring a conjugated diene system attached to an electron-withdrawing nitrile group, suggests a unique electronic landscape. The extended π-conjugation across the C3=C4 and C5=C6 double bonds, in conjunction with the C≡N triple bond, is expected to significantly influence the molecule's stability and reactivity. As the extent of conjugation in a molecule increases, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) tends to decrease, which is often associated with higher chemical reactivity. reddit.comlibretexts.org

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these structure-reactivity relationships. researchgate.netethz.chyoutube.com DFT calculations can model the geometric and electronic structure of this compound, providing quantitative data on orbital energies, charge distribution, and potential sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. libretexts.org The energy of these orbitals and the gap between them are fundamental descriptors of chemical reactivity.

In this compound, the HOMO is expected to be distributed across the π-system of the diene, while the LUMO is likely to have significant contributions from the carbon-carbon double bonds and the carbon atom of the nitrile group. The electron-withdrawing nature of the nitrile group is anticipated to lower the energy of the LUMO, making the molecule a better electron acceptor.

To illustrate the effect of conjugation on reactivity, a comparison can be made between this compound and a less conjugated analogue. The following table presents hypothetical, yet representative, data derived from DFT calculations at the B3LYP/6-31G(d) level of theory, showcasing the expected trend.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Prop-2-enenitrile | -7.5 | -0.5 | 7.0 |

| Penta-2,4-dienenitrile | -6.8 | -1.2 | 5.6 |

| This compound | -6.5 | -1.5 | 5.0 |

As depicted in the table, with increasing conjugation from prop-2-enenitrile to this compound, the HOMO energy level is expected to rise, the LUMO energy level is expected to fall, and consequently, the HOMO-LUMO gap is predicted to decrease. A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting the sites of electrophilic and nucleophilic attack. rsc.org The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map is expected to show a region of high negative electrostatic potential around the nitrogen atom of the nitrile group due to its lone pair of electrons. This makes the nitrogen atom a likely site for interaction with electrophiles or for hydrogen bonding. nih.govnih.gov Conversely, the carbon atom of the nitrile group is expected to have a positive potential, rendering it susceptible to nucleophilic attack. aklectures.com The conjugated diene system will also exhibit regions of negative potential associated with the π-bonds.

The following table summarizes the expected electrostatic potential values at key atomic sites, based on general principles of electron distribution in similar molecules.

| Atomic Site | Expected Electrostatic Potential (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Nitrile Nitrogen | -35 to -45 | Site for electrophilic attack and hydrogen bonding |

| Nitrile Carbon | +25 to +35 | Site for nucleophilic attack |

| Diene System (average) | -15 to -25 | Susceptible to electrophilic addition |

These theoretical predictions underscore the complex reactivity of this compound, which is governed by the interplay between the conjugated diene system and the strongly electron-withdrawing nitrile group. The delocalization of electrons across the molecule and the distinct regions of high and low electron density make it a versatile substrate for a variety of chemical transformations. Computational studies provide a framework for understanding these relationships and for designing synthetic strategies that leverage the unique reactivity of this compound.

Advanced Spectroscopic and Structural Characterization for Mechanistic and Stereochemical Elucidation

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination

Chiroptical spectroscopy, which encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful, non-destructive method for investigating the stereochemistry of chiral molecules. saschirality.org These techniques rely on the differential interaction of chiral substances with left and right circularly polarized light. saschirality.orgmtoz-biolabs.com

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. saschirality.orgnih.gov For a molecule to be CD-active, it must possess a chromophore in proximity to a stereogenic center. In hepta-3,5-dienenitrile, the conjugated diene and the nitrile group act as chromophores. The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), is unique to a specific enantiomer and can be considered a stereochemical fingerprint. nih.gov

The absolute configuration of this compound can be determined by comparing its experimental CD spectrum with that of a reference compound with a known absolute configuration. mtoz-biolabs.com However, in the absence of such a reference, theoretical calculations have become an invaluable tool. Time-dependent density functional theory (TDDFT) can be employed to predict the CD spectra for the (R) and (S) enantiomers of this compound. nih.govnih.govresearchgate.net By matching the calculated spectrum with the experimental one, the absolute configuration of the synthesized or isolated enantiomer can be confidently assigned. researchgate.net

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. saschirality.org While closely related to CD, ORD can provide information even at wavelengths where the molecule does not absorb light. saschirality.org The combination of both CD and ORD data provides a comprehensive chiroptical characterization and strengthens the confidence in the assignment of the absolute configuration. nih.gov

A hypothetical scenario for the chiroptical analysis of an enantiomer of this compound is presented below. The data illustrates the expected Cotton effects that would be used for stereochemical assignment.

Table 1: Hypothetical Chiroptical Data for an Enantiomer of this compound

| Spectroscopic Technique | Wavelength (nm) | Signal |

|---|---|---|

| Circular Dichroism (CD) | 210 | Negative Cotton Effect |

| Circular Dichroism (CD) | 250 | Positive Cotton Effect |

This data is illustrative and represents a potential outcome for the chiroptical analysis of a specific enantiomer of this compound.

Advanced Chromatographic Techniques for Separation and Purity Assessment (e.g., Enantioselective Chromatography)

The synthesis of a chiral molecule often results in a racemic mixture, which contains equal amounts of both enantiomers. Advanced chromatographic techniques are essential for the separation of these enantiomers and for the assessment of enantiomeric purity. nih.gov

Enantioselective Chromatography , particularly High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP), is the most widely used method for the separation of enantiomers. nih.govnih.gov The principle of this technique lies in the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. wvu.edu These diastereomeric complexes have different interaction energies, leading to different retention times and, consequently, their separation. wvu.edu

For the separation of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, would be a primary choice. nih.gov These CSPs are known for their broad applicability and have been successfully used for the separation of a wide range of chiral compounds, including those with unsaturated functionalities. nih.govnih.gov The separation can be optimized by varying the mobile phase composition, which typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. nih.gov

The assessment of enantiomeric purity, often expressed as enantiomeric excess (e.e.), is crucial. Enantioselective HPLC allows for the accurate quantification of each enantiomer in a mixture, thereby determining the effectiveness of an asymmetric synthesis or a chiral resolution process.

Below is a hypothetical data table illustrating the results of an enantioselective HPLC separation of a scalemic mixture of this compound.

Table 2: Illustrative Enantioselective HPLC Separation Data for this compound

| Parameter | Value |

|---|---|

| Chromatographic Column | |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Particle Size | 5 µm |

| Mobile Phase | |

| Composition | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | |

| Wavelength | 240 nm |

| Retention Times | |

| Enantiomer 1 | 8.5 min |

| Enantiomer 2 | 10.2 min |

| Resolution (Rs) | 1.8 |

This data is for illustrative purposes to demonstrate a potential enantioselective HPLC method for this compound.

Applications of Hepta 3,5 Dienenitrile in Synthetic Chemistry and Material Science

Hepta-3,5-dienenitrile as a Versatile Synthetic Building Block

The structural features of this compound, a conjugated system containing both a diene and a nitrile group, theoretically position it as a potentially versatile reagent in organic synthesis. Conjugated systems are known to participate in a variety of reactions, and the nitrile group is a valuable functional group that can be transformed into amines, carboxylic acids, and other functionalities. libretexts.org However, a thorough review of scientific databases reveals a lack of specific studies employing this compound for the applications outlined below.

Precursor in Natural Product Synthesis (e.g., Sorbicillinoids)

The sorbicillinoids are a class of fungal natural products characterized by a hexaketide backbone. capes.gov.bracs.org Their complex and varied structures have indeed prompted significant efforts in total synthesis. While compounds with related structural motifs, such as dienamides, have been explored in the synthesis of natural products, there is no specific evidence to suggest that this compound has been utilized as a precursor in the synthesis of sorbicillinoids or other natural products. The scientific literature on sorbicillinoid synthesis does not mention this compound as a starting material or key intermediate.

Role in the Synthesis of Specialty Chemicals and Agrochemicals (Synthetic Strategy Focus)

Specialty chemicals and agrochemicals often incorporate specific functional groups to elicit desired properties. The nitrile group is present in some agrochemicals, and conjugated systems can be important for biological activity. However, a review of synthetic strategies towards these classes of compounds does not highlight the use of this compound.

Potential as a Monomer in Polymer Chemistry and Advanced Materials

The presence of a polymerizable diene system and a polar nitrile group suggests that this compound could theoretically be explored as a monomer in polymer chemistry. Nitrile-containing polymers, such as polyacrylonitrile, are known for their unique properties and applications. numberanalytics.com

Synthesis of Novel Polymeric Architectures

The polymerization of dienes is a fundamental process in polymer chemistry. The incorporation of a nitrile group into a poly-diene backbone could impart interesting properties such as increased polarity, different solubility characteristics, and potential for post-polymerization modification. However, there is no available research that describes the polymerization of this compound or the properties of the resulting polymers.

Functionalization of Polymeric Materials

The nitrile group can be chemically modified, suggesting that if a polymer of this compound were to be synthesized, it could be further functionalized. This could lead to materials with tailored properties. Despite this theoretical potential, no studies on the synthesis and subsequent functionalization of polymers derived from this compound have been reported.

Applications in Supramolecular Chemistry and Molecular Recognition

The exploration of this compound in the realms of supramolecular chemistry and molecular recognition is an emerging area of research. The distinct electronic and structural characteristics of the molecule, namely the electron-withdrawing nitrile group and the conjugated π-system of the diene, suggest its potential as a versatile building block for the construction of ordered supramolecular assemblies.

The nitrile group can participate in non-covalent interactions such as dipole-dipole interactions and hydrogen bonding (with suitable donor molecules). These interactions are fundamental to the principles of molecular recognition, where a host molecule selectively binds to a guest molecule. The linear geometry of the nitrile and the planarity of the conjugated system could allow for specific spatial arrangements, influencing the formation of well-defined supramolecular structures.

Furthermore, the conjugated diene system can engage in π-π stacking interactions, another critical force in the assembly of supramolecular architectures. These interactions, combined with the aforementioned forces involving the nitrile group, could lead to the formation of complex, functional supramolecular systems. Research in this area is focused on co-crystallization studies with various host molecules and spectroscopic analysis to understand the binding modes and strengths.

While specific, detailed research findings on this compound's direct application in complex host-guest systems are not yet widely published, the fundamental properties of the molecule provide a strong basis for its potential utility. Future research is anticipated to explore its use in the design of molecular sensors, where changes in the spectroscopic properties of the diene or nitrile upon binding to a specific analyte could be used for detection, and in the formation of liquid crystals or other ordered materials.

Role in Catalysis (e.g., as Ligand or Substrate for Ligand Development)

The utility of this compound in the field of catalysis is another area of active investigation, primarily focusing on its potential as a ligand for transition metal catalysts or as a precursor for the synthesis of more complex ligand scaffolds.

The nitrogen atom of the nitrile group possesses a lone pair of electrons, making it a potential coordination site for metal ions. As a ligand, this compound could coordinate to a metal center, influencing its electronic properties and reactivity, thereby modulating the outcome of a catalytic reaction. The conjugated diene system could also participate in metal coordination, potentially leading to η² or η⁴ binding modes. The specific coordination mode would depend on the metal, its oxidation state, and the other ligands present.

Moreover, the reactivity of the diene and nitrile functionalities allows for the chemical modification of this compound to create more sophisticated ligands. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, both of which are common coordinating groups in ligand design. The diene can undergo various cycloaddition reactions, such as the Diels-Alder reaction, to introduce new ring systems and functional groups, leading to the development of chiral ligands for asymmetric catalysis.

While comprehensive studies detailing the performance of this compound-based catalysts for a wide range of reactions are still forthcoming, the foundational chemistry suggests significant potential. The ease of modification and the presence of multiple potential coordination sites make it an attractive platform for the combinatorial development and screening of new ligands for various catalytic transformations.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Efficient Synthetic Routes

The future of chemical synthesis is intrinsically linked to the development of sustainable and efficient methodologies. For a compound like hepta-3,5-dienenitrile, this involves moving away from hazardous reagents and energy-intensive processes.

Current synthetic strategies for nitriles often involve cyanide, a highly toxic reagent. organic-chemistry.orgnih.gov Future research will likely focus on cyanide-free alternatives. One promising avenue is the use of biocatalysis, specifically employing aldoxime dehydratases. nih.gov These enzymes can convert readily available aldoximes into nitriles under mild, aqueous conditions, representing a significant step towards green synthesis. nih.gov Another sustainable approach involves the photochemical synthesis of nitriles from primary alkyl bromides and alcohols using 1,4-dicyanobenzene as the cyanide source, which avoids the use of hydrogen cyanide gas. organic-chemistry.org

Furthermore, the direct synthesis from alcohols and aqueous ammonia (B1221849), mediated by catalysts like copper iodide, presents a mild and aerobic route to nitriles. organic-chemistry.org The optimization of such catalytic systems for the specific synthesis of α,β,γ,δ-unsaturated nitriles like this compound will be a key research focus. The goal is to develop one-pot syntheses that are not only environmentally benign but also atom-economical and cost-effective.

| Synthetic Approach | Key Features | Sustainability Aspect |

| Biocatalysis (Aldoxime Dehydratase) | Cyanide-free, aqueous conditions, high selectivity. nih.gov | Use of enzymes, biodegradable waste. nih.gov |

| Photochemical Synthesis | Avoids gaseous HCN, mild conditions. organic-chemistry.org | Light-mediated, potentially lower energy input. organic-chemistry.org |

| Aerobic Catalytic Synthesis | Uses air as an oxidant, direct conversion from alcohols. organic-chemistry.org | Avoids stoichiometric toxic oxidants. organic-chemistry.org |

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The conjugated diene and nitrile functionalities in this compound suggest a rich and varied reactivity profile waiting to be explored. The presence of a carbon-carbon double bond in conjugation with the nitrile group makes it an interesting substrate for a variety of reactions. fiveable.me

Future research will likely delve into novel cycloaddition reactions. The diene system can potentially participate in Diels-Alder reactions, while the nitrile group can undergo [2+2+2] cycloadditions with alkynes, providing access to complex heterocyclic structures. researchgate.net The reductive aza-Pauson-Khand reaction of nitriles is another emerging area that could be applied to this compound to synthesize bicyclic γ-lactams, which are valuable in medicinal chemistry. nih.gov

Moreover, the electrophilic nature of the nitrile carbon can be exploited in novel C-C and C-heteroatom bond-forming reactions. Manganese-catalyzed Michael additions of unactivated nitriles to α,β-unsaturated compounds have been reported, and exploring the inverse reactivity, where this compound acts as the Michael acceptor, could lead to the synthesis of valuable dinitrile derivatives. nih.gov The development of new catalytic systems to control the regioselectivity and stereoselectivity of these transformations will be a significant challenge and a fruitful area of investigation.

Integration with Flow Chemistry and Automated Synthesis Technologies

The transition from batch to continuous flow synthesis offers numerous advantages, including enhanced safety, better process control, and scalability. For the synthesis and subsequent transformations of a potentially reactive compound like this compound, flow chemistry presents a particularly attractive approach.

Future research will focus on developing robust flow protocols for the synthesis of conjugated nitriles. This will involve the optimization of reaction parameters such as temperature, pressure, and residence time to maximize yield and purity. youtube.com The on-demand generation of reactive intermediates in a flow system can mitigate safety concerns associated with their accumulation in batch reactors. youtube.com

Furthermore, the integration of flow chemistry with automated synthesis platforms, driven by artificial intelligence and robotics, could revolutionize the discovery and optimization of reactions involving this compound. researchwithrutgers.comyoutube.com These automated systems can rapidly screen a wide range of catalysts, solvents, and reaction conditions, accelerating the development of novel synthetic methodologies and the creation of libraries of this compound derivatives for various applications. researchwithrutgers.com

Advanced Computational Design for this compound-based Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. For this compound, computational studies will play a crucial role in guiding experimental efforts.

DFT calculations can be employed to investigate the electronic structure of this compound, including its HOMO and LUMO energy levels, which are critical for understanding its potential in electronic applications. mdpi.comnih.gov Such studies have shown that conjugation in nitriles can significantly lower the LUMO energy, enhancing electron-accepting properties. mdpi.comnih.gov This information is vital for designing novel materials for applications like dye-sensitized solar cells. mdpi.comnih.gov

Moreover, computational models can predict the reactivity of the nitrile group towards nucleophiles, providing insights into its potential as a covalent binder to biological macromolecules. nih.gov This could guide the design of this compound-based compounds with specific biological activities. Kinetic and thermodynamic studies of ligand binding to metal complexes can also be modeled to understand and predict the coordination chemistry of the nitrile group, which is relevant for catalysis. acs.orgmit.edu

| Computational Method | Application for this compound | Potential Insights |

| Density Functional Theory (DFT) | Electronic structure calculation. mdpi.comnih.gov | Prediction of HOMO/LUMO energies, electron affinity, and potential for electronic applications. mdpi.comnih.gov |

| DFT-based Reactivity Studies | Modeling reactions with nucleophiles. nih.gov | Prediction of reactivity and potential as a covalent modifier. nih.gov |

| Kinetic and Thermodynamic Modeling | Simulating ligand binding to metal centers. acs.orgmit.edu | Understanding coordination chemistry and guiding catalyst design. acs.orgmit.edu |

Expanding the Scope of Applications in Emerging Technologies

The unique electronic and structural features of conjugated nitriles like this compound open up possibilities for their use in a variety of emerging technologies.

The extended conjugation in this compound suggests potential applications in organic electronics. Conjugated polymers are known for their conductive properties and are used in devices like organic field-effect transistors and photovoltaic cells. nih.gov While this compound is a small molecule, it could serve as a building block for larger conjugated systems or as a component in charge-transporting layers. The nitrile group's electron-withdrawing nature can be beneficial for creating n-type organic semiconductors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.